molecular formula H16Mo8N4O32-12 B15134580 tetraazanium;dioxido(dioxo)molybdenum

tetraazanium;dioxido(dioxo)molybdenum

Cat. No.: B15134580
M. Wt: 1351.7 g/mol
InChI Key: NMBQZCUTXVZLLS-UHFFFAOYSA-R
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Description

Historical Trajectories and Modern Relevance of Molybdenum Oxo Chemistry

The history of molybdenum chemistry began in the late 18th century. In 1778, Carl Wilhelm Scheele, a Swedish chemist, successfully identified molybdenite as a sulfide (B99878) ore of a new element. imoa.info Just a few years later, in 1781, Peter Jacob Hjelm isolated the metallic element for the first time. wikipedia.org For much of the 19th century, molybdenum remained largely a laboratory curiosity. imoa.info However, by the late 19th and early 20th centuries, the utility of molybdenum and its compounds, especially its oxides, became apparent in industrial applications such as in steel alloys and high-temperature furnaces. wikipedia.orglidsen.com

The 20th century witnessed a surge in research into molybdenum oxo chemistry, driven by the discovery of its catalytic properties. Molybdenum-based catalysts are now indispensable in industrial processes, including hydrodesulfurization in petroleum refining and the selective oxidation of organic compounds. lidsen.com The modern relevance of molybdenum oxo chemistry is underscored by its role in the development of novel materials, such as photocatalysts for water splitting and advanced sensors. lidsen.com Furthermore, molybdenum-containing enzymes are crucial in biological systems for catalyzing redox reactions, further stimulating research into synthetic molybdenum-oxo complexes that can mimic these biological functions.

Systematics of Nomenclature and Structural Diversity within Ammonium (B1175870) Molybdates

The nomenclature of molybdenum-oxygen anions can be complex due to their tendency to form polymeric structures, known as polyoxometalates. udel.eduwikipedia.org The term "dioxido(dioxo)molybdenum" itself refers to the [MoO₄]²⁻ anion, also known as the orthomolybdate or simply molybdate (B1676688) ion. The nomenclature "tetraazanium" indicates the presence of four ammonium ([NH₄]⁺) cations.

The combination of ammonium cations and molybdate anions gives rise to a wide array of compounds with varying stoichiometries and structures. This structural diversity is a hallmark of ammonium molybdate chemistry. Some of the most well-characterized ammonium molybdates include:

Ammonium orthomolybdate, (NH₄)₂MoO₄ : The simplest ammonium molybdate. wikipedia.org

Ammonium dimolybdate, (NH₄)₂Mo₂O₇ : Contains a polymeric anion with both tetrahedral and octahedral molybdenum centers. rsc.orgwikipedia.org

Ammonium heptamolybdate, (NH₄)₆Mo₇O₂₄ : Often encountered as the tetrahydrate, this compound features a complex cage-like anion. wikipedia.org It is also sometimes referred to as ammonium paramolybdate. wikipedia.org

The specific arrangement of the molybdenum-oxygen units and the ammonium counterions is influenced by factors such as pH and concentration during synthesis.

Fundamental Significance of Molybdenum-Oxygen Frameworks in Contemporary Inorganic Chemistry

Molybdenum-oxygen frameworks, from simple molybdate anions to complex polyoxometalates, are of fundamental importance in modern inorganic chemistry for several reasons:

Catalysis : The ability of molybdenum to exist in multiple oxidation states within an oxo framework is key to its catalytic activity. These frameworks can facilitate electron transfer and oxygen atom transfer reactions, which are crucial in many catalytic cycles.

Materials Science : The diverse structures of molybdenum-oxygen frameworks allow for the design of materials with tailored properties. For example, metal-organic frameworks (MOFs) incorporating molybdenum oxide units are being explored for applications in gas storage, separation, and sensing. nih.govresearchgate.net

Bioinorganic Chemistry : Molybdenum-oxo cores are found at the active sites of several enzymes. The study of synthetic molybdenum-oxygen frameworks provides valuable insights into the mechanisms of these molybdoenzymes.

The versatility of the Mo-O bond and the ability of molybdate units to polymerize into a vast array of structures ensure that molybdenum-oxygen frameworks will continue to be a fertile ground for research and discovery in inorganic chemistry.

Research Findings on Ammonium Molybdates

Detailed research on specific ammonium molybdates provides insight into the properties of the tetraazanium;dioxido(dioxo)molybdenum motif.

Physicochemical Properties of Common Ammonium Molybdates

Compound NameChemical FormulaMolar Mass (g/mol)AppearanceDensity (g/cm³)Solubility in Water
Ammonium Orthomolybdate(NH₄)₂MoO₄196.02Colorless monoclinic crystals2.276Soluble
Ammonium Dimolybdate(NH₄)₂Mo₂O₇339.95White powder3.1Soluble
Ammonium Heptamolybdate Tetrahydrate(NH₄)₆Mo₇O₂₄·4H₂O1235.86White solid2.498400 g/L

Crystallographic Data of Selected Ammonium Molybdates

Compound NameCrystal SystemSpace GroupKey Structural Features
Ammonium Orthomolybdate (mS60 form)MonoclinicC2/mIsostructural with the potassium salt. researchgate.net
Ammonium DimolybdateTriclinicInfinite chains of edge-shared [MoO₆] octahedra linked by [MoO₄] tetrahedra. rsc.org
Ammonium Heptamolybdate--All Mo centers are octahedral; features terminal, doubly bridging, and triply bridging oxide ligands. wikipedia.org

Synthesis of Ammonium Molybdates

The synthesis of various ammonium molybdates generally involves the reaction of molybdenum trioxide with aqueous ammonia (B1221849). The specific product obtained is dependent on the reaction conditions.

A common method for preparing ammonium heptamolybdate is by dissolving molybdenum trioxide in an excess of aqueous ammonia and then allowing the solution to evaporate at room temperature. wikipedia.org As the ammonia evaporates, crystals of ammonium heptamolybdate tetrahydrate form. wikipedia.org

Ammonium orthomolybdate can be prepared by treating molybdenum trioxide with aqueous ammonia. wikipedia.org Upon heating the resulting solution, ammonia is lost, leading to the formation of ammonium heptamolybdate. wikipedia.org

Properties

Molecular Formula

H16Mo8N4O32-12

Molecular Weight

1351.7 g/mol

IUPAC Name

tetraazanium;dioxido(dioxo)molybdenum

InChI

InChI=1S/8Mo.4H3N.32O/h;;;;;;;;4*1H3;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q;;;;;;;;;;;;;;;;;;;;;;;;;;;;16*-1/p+4

InChI Key

NMBQZCUTXVZLLS-UHFFFAOYSA-R

Canonical SMILES

[NH4+].[NH4+].[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-]

Origin of Product

United States

Advanced Structural Characterization and Spectroscopic Analysis of Tetraazanium;dioxido Dioxo Molybdenum Systems

Single Crystal X-ray Diffraction (SC-XRD) Studies

Single-crystal X-ray diffraction (SC-XRD) stands as a definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. creative-biostructure.com This technique has been instrumental in characterizing the diverse structures of ammonium (B1175870) molybdate (B1676688) compounds.

Elucidation of Molybdate Anion Geometries (e.g., MoO₄²⁻, Mo₇O₂₄⁶⁻, Mo₈O₂₆⁴⁻)

The fundamental building block of many of these structures is the molybdate anion. In its simplest form, it exists as the tetrahedral [MoO₄]²⁻ ion. Two polymorphs of diammonium monomolybdate, (NH₄)₂MoO₄, designated mS60 and mP60, have been structurally characterized, revealing distinct arrangements of the ammonium cations relative to the molybdate anions. nih.govresearchgate.net

More complex polyoxomolybdate anions are formed through the condensation of these tetrahedral units. A prominent example is the heptamolybdate (or paramolybdate) ion, [Mo₇O₂₄]⁶⁻, found in ammonium heptamolybdate tetrahydrate, (NH₄)₆Mo₇O₂₄·4H₂O. usgs.gov SC-XRD studies have confirmed that this cluster consists of seven edge-sharing MoO₆ octahedra. usgs.govwikipedia.org The structure of the octamolybdate anion, [Mo₈O₂₆]⁴⁻, has also been elucidated, showcasing a polymeric arrangement of MoO₆ octahedra.

Crystallographic Data for Selected Ammonium Molybdate Compounds

CompoundFormulaCrystal SystemSpace GroupKey Structural Features
Ammonium Heptamolybdate Tetrahydrate(NH₄)₆[Mo₇O₂₄]·4H₂OMonoclinicP2₁/cContains the [Mo₇O₂₄]⁶⁻ anion, composed of seven edge-sharing MoO₆ octahedra. usgs.gov
Ammonium Dimolybdate(NH₄)₂Mo₂O₇TriclinicP1Infinite chains of edge-shared [MoO₆] octahedra linked by [MoO₄] tetrahedra. rsc.org
Ammonium Monomolybdate (mS60)(NH₄)₂MoO₄MonoclinicC2/mIsostructural with the potassium analog. researchgate.net
Ammonium Monomolybdate (mP60)(NH₄)₂MoO₄MonoclinicP2₁/nDifferent arrangement of ammonium cations compared to the mS60 polymorph. researchgate.net

Structural Characterization of Molybdenum Coordination Complexes and Clusters

Beyond simple salts, molybdenum forms a vast array of coordination complexes and clusters where ammonium can be a counter-ion or even part of a more complex ligand system. For instance, a layered ammonium nickel molybdate has been synthesized and its structure determined, showing layers of molybdate tetrahedra and nickel octahedra with ammonium ions located between the layers. acs.org The synthesis of a novel nickel molybdenum complex with a pyridine (B92270) dicarboxylic acid ligand also highlights the diversity of structures achievable. ias.ac.in These complex structures often exhibit interesting catalytic or material properties. researchgate.net

Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Transition Analysis

Powder X-ray diffraction (PXRD) is a powerful tool for identifying crystalline phases and studying transformations between them. rigaku.com It is particularly useful for analyzing polycrystalline materials and monitoring changes in structure as a function of temperature or other external factors.

The existence of multiple crystalline forms, or polymorphs, is a known phenomenon for ammonium molybdates. rigaku.com For example, two distinct polymorphs of diammonium monomolybdate, (NH₄)₂MoO₄, have been identified and characterized. nih.gov PXRD is essential for distinguishing between such phases.

Furthermore, in-situ PXRD studies have been employed to follow the thermal decomposition of ammonium heptamolybdate. mpg.decore.ac.uk These studies reveal a sequence of phase transitions, from the initial crystalline heptamolybdate to an amorphous phase, followed by the formation of various molybdenum oxides. mpg.deresearchgate.net For instance, the decomposition of ammonium heptamolybdate in air proceeds through intermediates like (NH₄)₈Mo₁₀O₃₄ and (NH₄)₂Mo₄O₁₃ before ultimately forming orthorhombic MoO₃. core.ac.uk

Vibrational Spectroscopy (Infrared and Raman) for Molecular Bond Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules and crystal lattices, providing valuable information about chemical bonding.

For ammonium molybdate systems, these techniques can distinguish between different molybdate species. The tetrahedral monomolybdate ion (MoO₄²⁻) exhibits a characteristic intense Raman signal around 891 cm⁻¹. In contrast, the heptamolybdate ion in solution shows a prominent peak at 939 cm⁻¹. anl.gov The vibrational spectra are also sensitive to the Mo-O bonding environment, with different frequencies observed for terminal Mo=O bonds and bridging Mo-O-Mo linkages. researchgate.netnih.gov For example, in ammonium phosphomolybdate, vibrational modes corresponding to Mo-O-Mo stretching and Mo=O terminal stretching are clearly identifiable. researchgate.net

IR spectroscopy is also useful for identifying the presence of the ammonium cation through its characteristic N-H stretching and bending vibrations. researchgate.net The NIST Chemistry WebBook provides reference IR spectra for compounds like ammonium heptamolybdate. nist.gov

Characteristic Vibrational Frequencies for Molybdate Species

SpeciesVibrational ModeRaman (cm⁻¹)Infrared (cm⁻¹)
[MoO₄]²⁻Symmetric Stretch~891 (intense) ~833
[Mo₇O₂₄]⁶⁻Characteristic Peak~936-939 anl.gov-
Mo-O-MoStretching/Bending-~620-880 researchgate.net
Mo=OTerminal Stretch-~990 researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for investigating the structure and dynamics of molecules in solution. For ammonium molybdate systems, both ¹⁴N and ⁹⁵Mo NMR have provided significant insights.

¹⁴N MAS NMR spectroscopy has been effectively used to characterize the crystal structures of various solid ammonium molybdates. nih.gov The different crystallographic sites of the ammonium ions in polymorphs of (NH₄)₂MoO₄ and in various ammonium polymolybdates like (NH₄)₂Mo₂O₇ and (NH₄)₆Mo₇O₂₄·4H₂O give rise to distinct ¹⁴N NMR spectra, which serve as fingerprints for their identification. nih.gov

⁹⁵Mo NMR is particularly powerful for studying the speciation of molybdate ions in aqueous solutions. researchgate.net The chemical shifts in ⁹⁵Mo NMR are sensitive to the coordination environment of the molybdenum atom. For example, the ⁹⁵Mo NMR spectrum of the heptamolybdate ion, [Mo₇O₂₄]⁶⁻, at pH 5 consists of a signal at 210 ppm and two overlapping peaks around 32 and 15 ppm. researchgate.net In contrast, the β-[Mo₈O₂₆]⁴⁻ ion shows two signals at approximately 100 and 10 ppm. researchgate.net These distinct spectral signatures allow for the identification and quantification of different polyoxomolybdate species present in solution under various conditions of pH and concentration.

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Determination

X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive quantitative technique used to determine the elemental composition and, critically, the oxidation states of elements within a material. For molybdenum-based systems like tetraazanium;dioxido(dioxo)molybdenum, XPS analysis focuses on the high-resolution spectrum of the Mo 3d core level.

The Mo 3d spectrum is characterized by a spin-orbit doublet, corresponding to the Mo 3d₅/₂ and Mo 3d₃/₂ orbitals, with a typical separation of approximately 3.1 to 3.15 eV. thermofisher.comxpsfitting.com The precise binding energy of these peaks is highly sensitive to the oxidation state of the molybdenum atom. Higher oxidation states result in a shift to higher binding energies due to increased effective nuclear charge.

Detailed research on various molybdenum oxides provides a reference framework for assigning oxidation states in more complex systems. For instance, distinct binding energies for Mo(IV), Mo(V), and Mo(VI) have been identified. In studies of mixed-valence molybdenum oxides, the Mo 3d spectrum is deconvoluted into multiple doublets, each corresponding to a specific oxidation state. One study identified Mo 3d₅/₂ peaks at 229.0 eV for Mo⁴⁺, 230.5 eV for Mo⁵⁺, and 232.1 eV for Mo⁶⁺. lmaleidykla.lt Another source suggests a Mo 3d₅/₂ binding energy for Mo(V) species in the range of 231.6 to 231.9 eV. xpsfitting.com The presence of multiple oxidation states can be quantified by integrating the areas of their respective XPS peaks. researchgate.net

It is important to note that certain molybdenum compounds, such as MoO₃, can be reduced by the X-ray beam during analysis, leading to the appearance of lower valence states like Mo(V) over time. xpsfitting.com In contrast, MoO₂ is generally stable under X-ray bombardment. xpsfitting.com

Table 1: Representative XPS Mo 3d₅/₂ Binding Energies for Molybdenum Oxidation States

Oxidation State Chemical Species (Example) Mo 3d₅/₂ Binding Energy (eV) Citation(s)
Mo(IV) MoO₂ 229.0 - 229.5 thermofisher.comlmaleidykla.lt
Mo(V) Mixed Oxides 230.5 - 231.9 xpsfitting.comlmaleidykla.lt
Mo(VI) MoO₃ 232.1 - 233.1 thermofisher.comlmaleidykla.lt

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Molybdenum Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons. In the context of molybdenum compounds, EPR is an indispensable tool for studying paramagnetic states, most notably Mo(V), which has a 4d¹ electronic configuration. prisner.dechemrxiv.org Mo(IV) (4d²) and Mo(VI) (4d⁰) are typically EPR-silent.

The EPR spectrum provides detailed information about the electronic structure and the local coordination environment of the paramagnetic center through the analysis of the g-tensor and hyperfine coupling constants. nih.gov For Mo(V) species, which have a less than half-filled d-shell, the g-values are typically less than that of a free electron (gₑ ≈ 2.0023). prisner.de Due to the often low-symmetry coordination sphere of molybdenum complexes, the g-tensor is frequently rhombic, exhibiting three distinct principal g-values (g₁, g₂, g₃). nih.gov

EPR studies are particularly prominent in the field of bioinorganic chemistry for the characterization of molybdoenzymes, where Mo(V) intermediates are often observed during catalytic cycles. prisner.de For example, a single-crystal EPR study of a Mo(V) complex mimicking the active site of sulfite (B76179) oxidase reported principal g-tensor values of 2.004, 1.960, and 1.946. nih.gov In another study on Mo(VI)-doped titania photocatalysts, the formation of reduced Mo⁵⁺ centers was identified by EPR signals with g⊥ = 1.925 and g|| = 1.840, characteristic of an axial symmetry. researchgate.net

The application of EPR to a dioxido(dioxo)molybdenum system would be contingent on the presence or generation of the Mo(V) state. If the compound is initially in a diamagnetic Mo(VI) state, chemical or electrochemical reduction could be employed to generate the paramagnetic Mo(V) species for EPR analysis, providing valuable structural insights.

Table 2: Example EPR g-Tensor Values for Paramagnetic Mo(V) Species | System/Compound | g₁ (or g⊥) | g₂ | g₃ (or g||) | Citation(s) | | :--- | :--- | :--- | :--- | :--- | | cis,trans-(L-N₂S₂)MoVOCl | 2.004 | 1.960 | 1.946 | nih.gov | | Mo⁵⁺ centers in MoO₃-MgO | 1.925 | - | 1.840 | researchgate.net |

Microscopic Characterization (SEM, TEM) for Morphology and Microstructure Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the physical characteristics of materials at the micro- and nanoscale. These methods are essential for analyzing the morphology, particle size, size distribution, and microstructure of solid-state compounds like this compound.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. By scanning the surface with a focused beam of electrons, SEM reveals information about the shape, texture, and arrangement of particles. In the study of molybdenum compounds, SEM has been used to identify diverse morphologies such as nanoflakes, microrods, and flower-like structures. researchgate.netimim.pl For instance, the hydrothermal treatment of molybdenum oxide was shown to produce nanoflakes and microrods, with the morphology evolving as the reaction time increased. researchgate.net Another study examining molybdenum trioxide polymorphs used SEM to show a transformation from spherical particles (β-MoO₃) to elliptical shapes (α-MoO₃). scispace.com

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the visualization of internal structure, crystallinity, and lattice defects. In TEM, a beam of electrons is transmitted through an ultra-thin specimen. This technique can reveal the precise size and shape of individual nanoparticles and their state of aggregation. mdpi.com High-Resolution TEM (HR-TEM) can even resolve the atomic lattice planes of a crystalline material. For example, TEM analysis of Mo-doped ZnO showed a homogeneous distribution of nanoparticles and allowed for the measurement of lattice distances. mdpi.com

Theoretical and Computational Investigations of Molybdenum Oxo Species and Reaction Mechanisms

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become the predominant computational method for studying molybdenum-oxo complexes due to its favorable balance of accuracy and computational cost. up.ac.zacore.ac.uk DFT calculations allow researchers to model the behavior of electrons in molecules, providing a fundamental understanding of the geometrical and electronic properties that govern the reactivity of these compounds. researchgate.net

DFT calculations provide detailed insights into the electronic makeup of dioxo-molybdenum(VI) complexes. Molecular orbital (MO) analysis reveals that the key interactions involve the d-orbitals of the molybdenum atom and the p-orbitals of the oxo and other associated ligands. researchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance, as these "frontier orbitals" are central to the chemical reactivity of the complex.

In typical cis-dioxo-molybdenum(VI) complexes, the LUMO is often a Mo=O π* antibonding orbital. redalyc.org The energy and localization of this orbital are critical in oxo-transfer reactions, where the complex acts as an electrophile, accepting electrons from a substrate. redalyc.org The nucleophilic attack of a substrate, such as a phosphine (B1218219), targets this empty Mo=O π* orbital, initiating the oxygen atom transfer process. redalyc.org The electronic properties, and therefore the reactivity, can be tuned by altering the other ligands attached to the molybdenum center. nih.govresearchgate.net For instance, electron-donating ligands can raise the energy of the d-orbitals, while electron-withdrawing groups can lower them, thereby modifying the electrophilicity of the Mo=O groups. researchgate.net

Studies on various d² molybdenum-oxo complexes have shown that the geometry of the ancillary ligands significantly affects the energies of the d-orbitals, which in turn influences the electronic absorption spectra of these compounds. nih.gov

Interactive Table: Frontier Orbital Properties of a Model Dioxo-Molybdenum(VI) Complex
OrbitalEnergy (a.u.)CharacterRole in Reactivity
HOMO-0.229Ligand p-orbitalElectron donation
LUMO-0.192Mo=O π*Site for nucleophilic attack
HOMO-LUMO Gap0.037-Indicator of chemical reactivity

Note: The values presented are illustrative examples based on typical DFT calculations for dioxo-molybdenum(VI) complexes and may vary depending on the specific ligands and computational methods used. researchgate.net

DFT calculations are highly effective at predicting the molecular geometries of molybdenum-oxo complexes with a high degree of accuracy. tandfonline.com Optimized geometries from DFT calculations typically show good agreement with experimental data obtained from X-ray crystallography. researchgate.net For cis-dioxo-molybdenum(VI) species, calculations accurately reproduce the characteristic distorted octahedral geometry, including the short Mo=O bond lengths (typically around 1.7 Å) and the longer Mo-O bonds trans to the oxo groups. researchgate.net

These computational models can predict how the coordination environment affects bond lengths and angles. For example, calculations have shown that the steric bulk of phosphine ligands can influence the stability and reactivity of molybdenum-oxo compounds by shielding the oxo ligand. nih.govresearchgate.net

Furthermore, DFT is used to assess the thermodynamic stability of these complexes. researchgate.netuaeu.ac.ae By calculating the total electronic energy of a molecule, researchers can determine its stability relative to other isomers or potential decomposition products. rsc.org These calculations are vital for understanding which species are likely to be present under specific reaction conditions and for evaluating the feasibility of proposed catalytic cycles. core.ac.uk For instance, calculations can predict ligand dissociation energies, helping to determine whether a reaction mechanism is likely to be associative (where the substrate binds first) or dissociative (where a ligand detaches first). researchgate.net

Interactive Table: Comparison of Calculated and Experimental Bond Lengths (Å) for a [MoO₂(L)(CH₃OH)] Complex
BondCalculated (DFT)Experimental (X-ray)
Mo=O (oxo)~1.711.70
Mo-O (ligand)~1.971.96
Mo-N (ligand)~2.242.23
Mo-O (methanol)~2.322.31

Note: Data is generalized from typical findings in the literature where theoretical and experimental results are compared. tandfonline.com

While the primary bonds within a molybdenum complex define its core structure, weaker non-covalent interactions such as hydrogen bonds play a crucial role in its broader chemical behavior. mdpi.com DFT calculations can model these subtle interactions, which are critical in catalysis and the formation of larger, ordered structures known as supramolecular assemblies. ethernet.edu.etbath.ac.uk

Hydrogen bonds can significantly influence the reactivity of a catalyst. mdpi.com For example, a hydrogen bond to an oxo ligand can increase its electrophilicity, making it more susceptible to attack by a nucleophilic substrate. uni-kl.de Computational studies have explored the stabilizing effect of hydrogen bonds in intermediates and transition states during catalytic cycles. uni-kl.de In enzymatic systems, hydrogen bonds are known to be essential for correctly positioning substrates within the active site. mdpi.com

DFT can be used to calculate the strength and geometry of hydrogen bonds between the molybdenum complex and solvent molecules or substrates. ethernet.edu.et These calculations help to explain how the reaction environment can influence catalytic activity and can guide the design of new ligands that use hydrogen bonding to control reactivity and selectivity. bath.ac.uk

Computational Modeling of Oxo-Transfer Reaction Mechanisms

One of the most significant applications of computational chemistry in this field is the modeling of oxo-transfer reactions, a hallmark of molybdenum-oxo chemistry. researchgate.netresearchgate.net These reactions are central to many biological and industrial processes. oup.comacs.org Computational modeling allows for the detailed exploration of reaction pathways that are often too fast or involve intermediates too transient to be observed experimentally. researchgate.net

By mapping the potential energy surface of a reaction, computational models can trace the entire path from reactants to products. uni-kl.de This involves identifying key stationary points: the reactants, products, any intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier to the reaction. researchgate.net

DFT calculations are used to determine the structures and energies of these transition states. redalyc.orguni-kl.de For a typical oxo-transfer reaction from a dioxo-molybdenum(VI) complex to a substrate like triphenylphosphine, the transition state involves the partial formation of a new bond between the substrate and one of the oxo ligands, and the simultaneous weakening of the Mo=O bond. redalyc.orgresearchgate.net The calculated energy of this transition state (the activation energy) allows for the prediction of reaction rates, which can be compared with experimental kinetic data to validate the proposed mechanism. biorxiv.orgbiorxiv.org

For example, a computational study on the oxygen atom transfer (OAT) reaction catalyzed by dimethyl sulfoxide (B87167) reductase showed that most DFT methods predict a two-step mechanism with a stable intermediate where the substrate coordinates to the molybdenum center. researchgate.net Such studies can also compare different metals, revealing, for instance, that tungsten-substituted models may have a lower activation barrier for the OAT reaction compared to molybdenum. researchgate.net

Computational studies are instrumental in defining the precise role of oxo ligands throughout a catalytic cycle. oup.com In a typical oxo-transfer catalytic cycle, a cis-dioxo-Mo(VI) complex transfers one oxygen atom to a substrate, resulting in a mono-oxo-Mo(IV) species. redalyc.orguni-kl.de This reduced complex must then be re-oxidized to regenerate the active Mo(VI) catalyst. rsc.org

DFT calculations have clarified the importance of the "spectator oxo" ligand—the one not transferred. oup.com As one Mo=O bond is broken during the reaction, the remaining Mo=O bond becomes stronger, a thermodynamically favorable process that helps drive the reaction forward. oup.com This "spectator oxo effect" is a key principle in the reactivity of these centers. oup.com

Theoretical Exploration of Molybdenum Oxide Cluster Stability and Structural Evolution

Theoretical and computational investigations into molybdenum-oxo species, such as the anionic component dioxido(dioxo)molybdenum in tetraazanium;dioxido(dioxo)molybdenum, provide significant insights into their stability and structural dynamics. These studies, primarily employing ab initio calculations and density functional theory (DFT), are crucial for understanding the intrinsic properties of these compounds and their potential applications in catalysis and materials science. acs.orgresearchgate.net

The stability of molybdenum oxide clusters is intricately linked to their size, composition, and the ratio of molybdenum to oxygen atoms. acs.org Computational studies have systematically explored the structural, electronic, and energetic properties of various molybdenum oxide clusters (Mo(_m)O(_n)). These investigations reveal that clusters with a lower oxygen-to-molybdenum ratio tend to feature bridge-bonded and linearly bonded oxygen atoms on a molybdenum core. acs.orgnih.gov In contrast, as the oxygen content increases, the molybdenum atoms become separated by oxygen atoms. acs.orgnih.gov

A key indicator of the electronic stability of these clusters is the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Theoretical calculations have demonstrated that this HOMO-LUMO gap generally widens as the oxygen-to-molybdenum ratio increases. acs.orgnih.gov For instance, stoichiometric Mo(m)O({3m}) clusters (where m > 1) in their neutral state exhibit a HOMO-LUMO gap ranging from 2.6 to 3.4 eV. acs.orgnih.gov This gap is significantly smaller, less than 0.6 eV, in their ionic states. acs.orgnih.gov The ionization potential for these stoichiometric clusters is notably high, exceeding 10 eV. acs.orgnih.gov

The structural evolution of molybdenum oxide clusters is also a central theme in theoretical explorations. In aqueous solutions, the size and stability of polyoxomolybdate clusters are influenced by factors such as proton and total molybdenum oxide concentrations. uu.nlresearchgate.net Theoretical models predict that an increase in either of these concentrations leads to the formation of larger clusters. uu.nlresearchgate.net This self-assembly process is thermodynamically analogous to the formation of micelles. uu.nlresearchgate.net

Fragmentation analysis through computational methods sheds light on the decomposition pathways of these clusters. The fragmentation patterns are highly dependent on the oxygen content. acs.orgnih.gov Clusters with a low oxygen-to-molybdenum ratio typically fragment by losing a Mo atom or a Mo(_2) dimer. acs.orgnih.gov Conversely, clusters with higher oxygen content are more likely to fragment into stoichiometric clusters such as MoO(_3), Mo(_2)O(_6), and Mo(_3)O(_9). acs.orgnih.gov

The reduction energy of molybdenum oxide clusters is another critical parameter investigated theoretically, as it relates to their catalytic activity, particularly in oxidation reactions. acs.org The energy required for the reduction reaction Mo(_m)O(_n) → Mo(m)O({n–1}) + 1/2O(_2) is, on average, lower for clusters with a high oxygen content. acs.orgnih.gov For example, the calculated reduction energy for Mo(6)O({18}) is 2.23 eV, whereas for Mo(_6)O(_9) it is 5.19 eV. acs.orgnih.gov

The following tables summarize key theoretical data on molybdenum oxide clusters:

Table 1: Electronic Properties of Stoichiometric Mo(m)O({3m}) Clusters (m > 1)

PropertyValue RangeState
HOMO-LUMO Gap2.6 - 3.4 eVNeutral
HOMO-LUMO Gap< 0.6 eVIonic
Ionization Potential> 10 eVNeutral

This data is based on ab initio calculations and provides insight into the electronic stability of these clusters. acs.orgnih.gov

Table 2: Comparative Reduction Energies of Molybdenum Oxide Clusters

ClusterReduction Energy (eV)Oxygen Content
Mo(6)O({18})2.23High
Mo(_6)O(_9)5.19Low

This table illustrates the trend of decreasing reduction energy with increasing oxygen content, a key factor in the catalytic potential of these materials. acs.orgnih.gov

Table 3: Fragmentation Patterns of Mo(_m)O(_n) Clusters

Oxygen-to-Molybdenum RatioPredominant Fragmentation Products
LowMo atom or Mo(_2) dimer
HighMoO(_3), Mo(_2)O(_6), Mo(_3)O(_9)

This data highlights the influence of composition on the structural stability and decomposition pathways of molybdenum oxide clusters. acs.orgnih.gov

Catalytic Applications and Mechanistic Insights of Molybdenum Oxo Compounds

Homogeneous Catalysis

Homogeneous catalysis utilizing molybdenum-oxo complexes offers significant advantages in terms of selectivity and activity under mild reaction conditions. The molecular nature of these catalysts allows for fine-tuning of their electronic and steric properties through ligand modification, enabling precise control over complex chemical reactions. nih.gov

Oxygen atom transfer (OAT) is a fundamental process in both biological and synthetic chemistry, where an oxygen atom is transferred from a catalyst to a substrate. rsc.org Molybdenum(VI) dioxo complexes are particularly adept at this, serving as models for molybdoenzymes and as practical catalysts for various oxidation reactions. nih.govshareok.org The core of this reactivity lies in the Mo(VI)/Mo(IV) redox cycle, where the molybdenum center shuttles between oxidation states to facilitate the oxygen transfer. imoa.info This capability is harnessed in numerous synthetic applications, including the oxidation of phosphines, sulfides, and hydrocarbons. acs.orgresearchgate.net

The general mechanism involves the substrate binding to the molybdenum center, followed by the transfer of an oxo ligand to the substrate. The resulting reduced molybdenum(IV) species is then re-oxidized by an oxygen donor like a peroxide, N-oxide, or sulfoxide (B87167) to regenerate the active Mo(VI) catalyst, completing the catalytic cycle. shareok.orgacs.org

The epoxidation of olefins is a critical transformation in organic synthesis, and molybdenum peroxo complexes are highly effective catalysts for this reaction. uni-kl.de These catalysts are typically formed in situ by reacting a molybdenum precursor with an oxidant such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP). uni-kl.deresearchgate.net The resulting molybdenum(VI) oxo-peroxo species are powerful electrophilic oxidants capable of transferring an oxygen atom to the electron-rich double bond of an olefin. acs.org

The mechanism of epoxidation by these complexes has been a subject of extensive study. Two primary pathways have been debated: the Mimoun mechanism, which proposes the formation of a five-membered metalla-2,3-dioxolane intermediate, and the Sharpless mechanism, which involves a direct nucleophilic attack of the olefin on a peroxo oxygen atom via a spiro transition state. acs.org Computational studies have provided strong evidence supporting the Sharpless mechanism, indicating it has a lower activation energy and leads directly to the epoxide product. acs.orgacs.org In contrast, the pathway involving the five-membered ring intermediate is calculated to be less favorable and tends to yield carbonyl compounds instead of epoxides. acs.org The electrophilic character of the oxygen transfer is explained by the interaction between the olefin's highest occupied molecular orbital (HOMO) and the peroxo group's lowest unoccupied molecular orbital (LUMO), specifically the σ*(O-O) orbital. acs.org

Table 1: Comparison of Proposed Mechanisms for Olefin Epoxidation

FeatureMimoun MechanismSharpless Mechanism
Key Intermediate Five-membered metalla-2,3-dioxolaneSpiro transition state
Olefin Interaction Pre-coordination to metal center, followed by insertionDirect nucleophilic attack on peroxo oxygen
Primary Product Calculated to favor carbonyl compounds (e.g., acetaldehyde)Epoxide
Activation Energy Higher calculated barrier (e.g., 23.7 kcal/mol)Lower calculated barrier (e.g., 15.2 kcal/mol)
Supporting Evidence Initially proposed based on structural analoguesSupported by extensive quantum-chemical calculations

The catalytic activity of molybdenum-oxo compounds extends beyond simple epoxidation to more complex oxidation and reduction processes. Their ability to cycle between multiple oxidation states makes them effective catalysts for a variety of redox reactions. molybdenum42.comlidsen.com For instance, molybdenum(VI) dioxo complexes catalyze the selective oxidation of alcohols and alkanes. nih.govresearchgate.net In these reactions, the catalyst facilitates the activation of oxidants like molecular oxygen or hydroperoxides to selectively functionalize C-H bonds. researchgate.net

Conversely, molybdenum complexes are also capable of catalyzing reduction reactions. A notable example is the reduction of nitrate (B79036) and perchlorate (B79767) in aqueous solutions, mimicking the function of enzymes like nitrate reductase. acs.org Dinuclear Mo(V) complexes have been shown to perform two OAT steps to reduce nitrate to nitrous oxide (N₂O). acs.org This demonstrates the versatility of molybdenum catalysts in facilitating both oxidative and reductive transformations crucial for synthetic chemistry and environmental remediation.

The quest for clean energy has spurred research into catalysts for producing hydrogen (H₂) from water. Molecular molybdenum-oxo complexes have emerged as promising, inexpensive catalysts for this purpose. berkeley.edu Certain molybdenum-oxo complexes can catalytically generate H₂ gas from neutral buffered water or even seawater, operating without the need for organic solvents or additional acids. berkeley.edu

One identified system involves a pseudo-octahedral Mo(IV)-oxo complex which, through an electrochemical cycle, is believed to form a Mo(II) species responsible for the reductive cleavage of water to release H₂. berkeley.edu Other research has focused on (oxo)molybdenum(V) corroles, which undergo a proton-assisted two-electron reduction to a hyper-reactive molybdenum(III) species that converts protons to hydrogen gas. nih.govtechnion.ac.ilresearchgate.net These systems represent a significant advance, showing that robust and efficient reduction catalysts can be designed from high-valency metal-oxo species that are stable and functional in aqueous environments. berkeley.edu

Table 2: Performance of Selected Molybdenum Catalysts in Hydrogen Evolution

Catalyst TypeSystem ConditionsTurnover Frequency (TOF)Turnover Number (TON)Faradaic Efficiency
Molybdenum-oxo complex with PY5Me₂ ligand Neutral buffered water2.4 moles H₂ / mole catalyst / sec6.1 x 10⁵ moles H₂ / mole catalystNot specified
(oxo)molybdenum(V) corrole (B1231805) (heterogeneous) Acidic waterNot specifiedNot specified97%
Mo(CNR)₂(bdt)₂ complex Light-driven system with [Ru(bpy)₃]²⁺Not specified>500 over 24hNot specified

Molybdenum complexes can also function as Lewis acids, accepting electron pairs to activate substrates in organic reactions. wikipedia.org This property is central to their role in what can be described as Lewis acid-Lewis base conjugate catalysis. Recently, molybdenum(VI) bis(imido) complexes combined with a strong Lewis acid like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) have been shown to form "frustrated Lewis pairs" (FLPs). nih.gov

In an FLP, steric hindrance prevents the molybdenum Lewis base and the borane (B79455) Lewis acid from neutralizing each other, allowing them to cooperatively activate small molecules. nih.gov This system can heterolytically split dihydrogen (H₂), forming a molybdenum amido cation and a hydroborate anion. This resulting ion pair has been shown to be an effective catalyst for the hydrosilylation of aldehydes. nih.gov While the catalysis primarily occurs at the borate (B1201080) anion, the molybdenum cation acts as a weakly coordinating cation that significantly influences the reaction's efficiency, demonstrating a sophisticated conjugate catalytic system. nih.gov

The development of asymmetric catalysis is crucial for the synthesis of enantiomerically pure compounds, particularly for the pharmaceutical industry. Chiral molybdenum complexes have proven to be versatile catalysts for a range of enantioselective transformations. rsc.org By incorporating chiral ligands into the molybdenum coordination sphere, chemists can create catalysts that control the stereochemical outcome of a reaction. nih.govresearchgate.net

Chiral Schrock-Hoveyda type molybdenum-alkylidene precatalysts are highly effective in asymmetric olefin metathesis, including ring-closing metathesis (RCM). mdpi.com These catalysts have been successfully used in the kinetic resolution of racemic planar-chiral ferrocene (B1249389) derivatives, achieving excellent enantioselectivity. mdpi.com Similarly, chiral Mo-BINOL complexes promote asymmetric ring-closing metathesis to produce six-membered rings with high optical purity. acs.org Beyond metathesis, chiral molybdenum complexes have been applied to asymmetric allylic substitution reactions and olefin epoxidation, demonstrating the broad potential of molybdenum in enantioselective catalysis. nih.govresearchgate.net

Oxygen Atom Transfer Reactions in Organic Synthesis

Heterogeneous Catalysis by Molybdenum-Oxo Compounds

Molybdenum-oxo compounds, particularly those derived from precursors like tetraazanium;dioxido(dioxo)molybdenum (ammonium molybdate), are pivotal in the realm of heterogeneous catalysis. Their versatility stems from the variable oxidation states of molybdenum and its ability to form diverse structural motifs, which are crucial for a wide range of industrial chemical transformations.

Hydrodesulfurization (HDS) and Hydrodenitrogenation (HDN) Processes

Molybdenum-based catalysts are indispensable in petroleum refining for the removal of sulfur (hydrodesulfurization) and nitrogen (hydrodenitrogenation) from crude oil fractions. These processes are critical for producing cleaner fuels and preventing the poisoning of downstream catalysts. The active phase of these catalysts is typically molybdenum disulfide (MoS₂), often promoted by cobalt or nickel.

The precursor to the active catalyst is frequently an oxide form of molybdenum, supported on a high-surface-area material like alumina (B75360). This oxide precursor is converted to the active sulfide (B99878) form through a sulfidation process, often carried out using a mixture of H₂S and H₂. The resulting MoS₂ nanocrystals possess a layered structure, and the catalytic activity is associated with the edge sites of these slabs. The addition of promoters like cobalt or nickel creates a synergistic effect, forming the highly active "Co-Mo-S" or "Ni-Mo-S" phases, which significantly enhance the catalytic performance.

Hydrodeoxygenation (HDO) of Petroleum and Bio-oil Upgrading

Hydrodeoxygenation is a crucial process for upgrading bio-oils derived from biomass and for removing oxygen-containing compounds from petroleum feedstocks. Molybdenum-based catalysts are effective for this purpose, selectively cleaving C-O bonds. acs.org Molybdenum oxide (MoO₃) has been shown to be an effective catalyst for the HDO of lignin-derived oxygenates, yielding aromatic hydrocarbons without saturating the aromatic ring under relatively low hydrogen pressures. acs.org

The performance of molybdenum catalysts in HDO is influenced by the support material and the nature of the molybdenum species. For example, MoO₃ supported on zirconia or titania has shown high initial activity and stability in the HDO of m-cresol. researchgate.net The catalytic activity is linked to the presence of partially reduced, coordinatively unsaturated molybdenum sites. researchgate.net Bimetallic catalysts, such as those combining molybdenum with noble metals like iridium, rhodium, or platinum, can exhibit enhanced HDO activity for alcohols. ajgreenchem.comnih.gov In these systems, the second metal can facilitate the reduction of molybdenum to lower oxidation states, which are active for C–O bond activation. ajgreenchem.comnih.gov Molybdenum phosphide (B1233454) supported on titania has also been identified as an active material for HDO, though it can also promote aromatic ring hydrogenation. uwindsor.ca

Selective Conversion of Nitroarenes to Arylamines

The selective reduction of nitroarenes to arylamines is a fundamentally important transformation in the chemical industry for the synthesis of dyes, pharmaceuticals, and agrochemicals. Molybdenum-based catalysts have emerged as efficient and selective options for this reaction.

Molybdenum trioxide (MoO₃) has been demonstrated as a highly effective and reusable catalyst for the transfer hydrogenation of nitroarenes to arylamines using hydrazine (B178648) hydrate (B1144303) as a hydrogen source. uchicago.eduyoutube.com This method offers advantages over traditional synthetic routes, which often require harsh conditions and expensive reagents. youtube.com The catalytic activity of molybdenum oxides in this reaction is attributed to their ability to exist in various oxidation states (Mo⁴⁺, Mo⁵⁺, and Mo⁶⁺), which facilitates the activation of the hydrogen donor. uchicago.edu

Furthermore, an oxygen-implanted MoS₂ catalyst has been developed for the chemoselective synthesis of various functionalized arylamines from nitroarenes. In this system, the Mo(IV)Ox structure within the MoS₂ layers acts as the active center, catalyzing the selective decomposition of hydrazine hydrate to produce active hydrogen species that preferentially reduce the nitro group over other reducible functional groups. The introduction of molybdenum as a promoter in iridium-based catalysts supported on titania has also been shown to significantly boost the selectivity and activity for the hydrogenation of unsaturated nitroarenes.

[3+2] Cycloaddition Reactions Mediated by Molybdenum Catalysts

[3+2] Cycloaddition reactions are powerful tools in organic synthesis for the construction of five-membered heterocyclic rings. Molybdenum compounds have been shown to catalyze certain types of these reactions. For instance, molybdenum trioxide (MoO₃) has been found to facilitate the [3+2] cycloaddition of sodium azide (B81097) with aromatic nitriles to produce 5-substituted-1H-tetrazoles. uchicago.eduyoutube.com This catalytic approach provides a straightforward and effective method for synthesizing these important heterocyclic compounds, which have applications in medicinal chemistry and materials science. uchicago.eduyoutube.com

While the broader application of molybdenum catalysts in various types of [3+2] cycloadditions is an area of ongoing research, these findings highlight the potential of simple molybdenum oxides to mediate complex organic transformations.

Diverse Catalytic Oxidation Reactions

Molybdenum-oxo compounds are well-known for their ability to catalyze a wide array of oxidation reactions. The Mo(VI) dioxo motif is a common feature in these catalysts, mimicking the active sites of certain molybdenum-containing enzymes. These complexes are particularly effective in oxygen atom transfer (OAT) reactions.

A prominent application is the epoxidation of olefins, where molybdenum(VI) complexes catalyze the transfer of an oxygen atom from an oxidant, such as tert-butyl hydroperoxide (TBHP) or hydrogen peroxide (H₂O₂), to the double bond. The mechanism generally involves the coordination of the peroxide to the molybdenum center, which activates it for electrophilic attack on the olefin. Molybdenum-oxo complexes have also been used for the oxidation of sulfides to sulfoxides and phosphines to phosphine (B1218219) oxides.

Iron molybdate (B1676688) catalysts, which contain an excess of molybdenum oxide, are used industrially for the selective oxidation of methanol (B129727) to formaldehyde (B43269). This process, known as the Formox process, relies on the high activity and selectivity of the iron-molybdenum oxide system. The catalytic cycle involves the reduction of Mo(VI) to Mo(IV) as an oxygen atom is transferred to the substrate, followed by re-oxidation of the molybdenum center.

Function of Molybdenum Oxides as Catalysts and Precursors

Molybdenum oxides, in their various forms, serve a dual role in heterogeneous catalysis: they can act as active catalysts themselves or function as essential precursors for the synthesis of other catalytically active phases.

As direct catalysts, molybdenum oxides are utilized in selective oxidation reactions. For example, α-MoO₃ is a catalyst for the selective oxidation of methanol to formaldehyde. Bismuth molybdate and iron molybdate catalysts, which contain molybdenum oxide as a key component, are used in the industrial production of acrylonitrile (B1666552) and formaldehyde, respectively.

The role of molybdenum oxides as catalyst precursors is equally significant. As discussed previously, in hydrotreating processes like HDS and HDN, molybdenum oxides (often from ammonium (B1175870) molybdate precursors like this compound) supported on alumina are converted into the active molybdenum sulfide phase. Similarly, molybdenum oxides can be used as precursors to synthesize molybdenum carbides and nitrides, which are active catalysts for reactions such as hydrodenitrogenation. mdpi.com The choice of the precursor and the preparation method can significantly influence the structure and, consequently, the catalytic performance of the final material. acs.org

Data Tables

Table 1: Molybdenum-Based Catalysts in Hydrotreating Processes

Catalytic Process Catalyst System Precursor Support Key Function
Hydrodesulfurization (HDS) Co-Mo-S / Ni-Mo-S Molybdenum Oxides Alumina Removal of sulfur from petroleum
Hydrodenitrogenation (HDN) Co-Mo-S / Ni-Mo-S Molybdenum Oxides Alumina Removal of nitrogen from petroleum
Hydrodenitrogenation (HDN) Molybdenum Nitride (Mo₂N) Molybdenum Oxides Alumina C-N bond hydrogenolysis
Hydrodeoxygenation (HDO) MoO₃ Ammonium Molybdate Zirconia, Titania Removal of oxygen from bio-oils

Table 2: Applications of Molybdenum-Oxo Compounds in Heterogeneous Catalysis

Reaction Type Catalyst Example Reactants Product(s)
Selective Oxidation Iron Molybdate Methanol, Oxygen Formaldehyde
Olefin Epoxidation Mo(VI) dioxo complexes Olefin, Peroxide Epoxide
Conversion of Nitroarenes Molybdenum Trioxide (MoO₃) Nitroarene, Hydrazine Arylamine

Design and Activity of Single-Site Molybdenum Catalysts Anchored on Support Materials

The development of single-site heterogeneous catalysts represents a significant advancement in catalytic science, bridging the gap between homogeneous and heterogeneous catalysis. By isolating individual active metal centers on a solid support, it is possible to achieve high selectivity and efficiency, characteristic of homogeneous catalysts, while retaining the practical advantages of easy separation and recyclability offered by heterogeneous systems. Molybdenum-oxo species, derived from precursors like ammonium molybdate, are particularly well-suited for the design of single-site catalysts due to their versatile coordination chemistry and redox properties.

A notable example is the synthesis of a single-site molybdenum dioxo catalyst supported on high-surface-area activated carbon, formulated as (Oc)₂Mo(=O)₂@C. This catalyst is prepared by the direct grafting of MoO₂Cl₂(dme) (where dme is 1,2-dimethoxyethane) onto the carbon support. osti.govacs.org Characterization using X-ray photoelectron spectroscopy (XPS) and temperature-programmed reduction with H₂ (TPR-H₂) confirms the single-site nature of the molybdenum species. osti.govacs.org This catalyst demonstrates high activity for the transesterification of various esters and triglycerides with ethanol (B145695) at moderate temperatures (60–90 °C), a key process in biodiesel synthesis. osti.gov The catalyst is robust, water-resistant, and can be recycled multiple times without a significant loss of activity. osti.govacs.org

Another well-defined single-site catalyst involves a molybdenum-hydride species grafted onto silica (B1680970) (SiO₂-₇₀₀). nih.gov This material has proven to be catalytically active for the hydrogenation of nitrogen (N₂) to ammonia (B1221849) (NH₃) at atmospheric pressure and 400 °C. nih.govscilit.com The inclusion of a cobalt co-catalyst and a caesium additive on a mesoporous SBA-15 support can further enhance the ammonia formation rate. nih.govscilit.com

The choice of support material plays a crucial role in the stability and reactivity of the single-site molybdenum centers. Amorphous silica, a common support, presents a complex surface environment where the local structure can significantly influence the energetics and kinetics of catalytic reactions. elsevierpure.com Computational studies have shown that simple cluster models are often insufficient to describe the catalyst-support interactions, as neighboring hydroxyl groups and silicon atoms on the amorphous surface that are not part of the immediate coordination sphere can affect reaction energetics. elsevierpure.com

The activity of these single-site catalysts is often quantified by their turnover frequency (TOF) or reaction rates under specific conditions. For instance, the carbon-supported molybdenum dioxo catalyst exhibits a first-order reaction rate with respect to both ethanol and the molybdenum concentration in transesterification reactions. osti.govacs.org The silica-supported molybdenum hydride catalyst has demonstrated ammonia synthesis rates of approximately 1.3 x 10³ μmol h⁻¹ gMo⁻¹. nih.govscilit.com

Activity of Single-Site Molybdenum Catalysts

Catalyst SystemSupport MaterialReactionKey Performance DataReference
(Oc)₂Mo(=O)₂@CActivated CarbonTransesterification (Biodiesel Synthesis)ΔH‡ = 10.5(8) kcal mol⁻¹, ΔS‡ = –32(2) eu osti.govacs.org
(≡Si-O-)MoH₃Silica (SiO₂-₇₀₀)N₂ Hydrogenation to NH₃~1.3x10³ μmol NH₃ h⁻¹ gMo⁻¹ at 400 °C, 1 atm nih.govscilit.com
Mo-hydride with Co and CsMesoporous SBA-15N₂ Hydrogenation to NH₃~3.5x10³ μmol NH₃ h⁻¹ gMo⁻¹ at 400 °C, 1 atm nih.govscilit.com

Principles of Catalyst Design and Structure-Activity Relationships

Influence of Ligand Sphere and Molybdenum Oxidation State on Catalytic Reactivity

The ligand sphere, which comprises the atoms directly bonded to the molybdenum center, exerts a profound influence on the catalyst's electronic structure and, consequently, its reactivity. In molecular molybdenum-oxo catalysts, the electronic properties of the ligands can be systematically tuned to modulate catalytic activity. For instance, in cis-dioxo molybdenum(VI)-Schiff base complexes used for photocatalytic oxygen atom transfer, the introduction of electron-withdrawing groups on the ligand can enhance catalytic activity. rsc.org Similarly, in molybdenum-catalyzed asymmetric alkylation, modifications to the ligand structure, such as replacing a pyridine (B92270) group with a phenyl group, can dramatically alter catalytic performance. uwindsor.ca The electronic effect of substituents on the ligand can influence the electron density at the molybdenum center, which in turn affects the binding of substrates and the energetics of the catalytic cycle. nih.gov

The oxidation state of molybdenum is another critical parameter that dictates its catalytic function. Molybdenum can exist in various oxidation states, from Mo(II) to Mo(VI), enabling it to participate in a wide range of redox reactions. molybdenum42.comlidsen.com In selective oxidation catalysis, the Mo(VI) state is often the active species, which gets reduced during the reaction by transferring an oxygen atom to the substrate. imoa.info The catalyst is then re-oxidized by an oxidizing agent to complete the catalytic cycle. The ability of molybdenum to cycle between different oxidation states is fundamental to its role in processes like the selective oxidation of methanol to formaldehyde and the epoxidation of olefins. lidsen.comimoa.info The redox properties of molybdenum oxides are central to their catalytic applications. lidsen.com For example, in molybdenum blue compounds, which are reduced heteropolymolybdate complexes, molybdenum exists in both +5 and +6 oxidation states. lidsen.com

Influence of Ligand Electronics on Catalytic Activity

Catalyst TypeLigand ModificationEffect on Mo CenterImpact on Catalytic ActivityReference
MoO₂L complexes for epoxidationElectron-withdrawing group (e.g., NO₂)Decreases electron densityIncreased conversion nih.gov
MoO₂L complexes for epoxidationElectron-donating group (e.g., NEt₂)Increases electron densityDecreased conversion nih.gov
Mo-silyl hydrido complexesElectron-donating substituentStronger trans effectIncreased Turn Over Number (TON) mdpi.com

Role of Cluster Geometry and Layered Structures in Catalytic Performance

The geometric arrangement of atoms in molybdenum-containing catalysts, whether as discrete clusters or extended layered structures, plays a vital role in their performance. Molybdenum clusters, which are aggregates of a few to many molybdenum atoms, exhibit unique catalytic properties that are highly dependent on their size, shape, and composition. aip.orgnih.gov Theoretical studies using density functional theory (DFT) have shown that even small changes in the geometry of molybdenum clusters can significantly alter their electronic and magnetic properties, which in turn affects their catalytic behavior. aip.org For example, in bimetallic Pt-Mo nanoparticles, the composition and arrangement of atoms influence CO adsorption and dissociation energies, with preferred adsorption sites shifting from Pt to Mo as the molybdenum concentration increases. nih.gov The deposition of molybdenum subnanoclusters onto supports like graphene can also profoundly influence their geometry and electronic structure, which dictates their catalytic performance. nih.gov

Layered structures are another important motif in molybdenum-based catalysts. Molybdenum disulfide (MoS₂), with its two-dimensional layered crystal structure, is a cornerstone catalyst in hydrodesulfurization (HDS) processes used in petroleum refining. imoa.info The catalytic activity of MoS₂ is primarily associated with the edge sites of its hexagonal slabs, where the molybdenum atoms are coordinatively unsaturated and can interact with reactant molecules. imoa.info The number of stacked layers and the lateral size of the MoS₂ crystallites are critical parameters that influence the catalyst's performance in reactions like the hydrodesulfurization of dibenzothiophene. acs.org Similarly, other layered molybdenum compounds, such as layered molybdenum (meta)phosphate (MoO₂(PO₃)₂), have shown promise as photocatalysts for environmental remediation, such as the reduction of Cr⁶⁺ and the degradation of organic dyes. nih.gov The layered structure of ammonium molybdate itself, held together by hydrogen bonds, is also a feature of this important catalyst precursor. meghachem.org

Electrochemical Behavior and Advanced Applications of Molybdenum Based Compounds

Investigations into Redox Transitions and Pseudocapacitance Phenomena

The electrochemical behavior of molybdenum-based compounds, including tetraazanium;dioxido(dioxo)molybdenum (commonly known as ammonium (B1175870) molybdate), is characterized by a series of redox transitions. These transitions are fundamental to their application in energy storage, particularly in the realm of pseudocapacitors. Pseudocapacitance is a phenomenon where charge is stored through fast and reversible faradaic reactions occurring at or near the surface of an electrode material, offering a combination of the high energy density of batteries and the high power density of traditional electric double-layer capacitors.

In molybdenum compounds, the multiple stable oxidation states of molybdenum (ranging from +3 to +6) facilitate these faradaic reactions. The charge storage mechanism in acidic aqueous electrolytes often involves the intercalation and deintercalation of protons (H⁺) or other cations from the electrolyte into the molybdenum oxide structure, which is coupled with the reduction and oxidation of the molybdenum centers. For instance, the transition between Mo⁶⁺, Mo⁵⁺, and Mo⁴⁺ is a key process in the pseudocapacitive behavior of molybdenum oxides.

Recent studies have focused on activating and optimizing the redox couples within molybdenum compounds to boost their pseudocapacitive properties. One approach involves the electrochemical activation of molybdenum oxide, where the insertion of cations like K⁺ can modify the electronic structure and shift the active redox couple from Mo⁵⁺/Mo⁶⁺ to the more electrochemically active Mo⁴⁺/Mo⁵⁺, leading to significantly improved capacitance and cycle life. frontiersin.org

Methodologies for Electrodeposition of Molybdenum Compounds

Electrodeposition is a versatile and cost-effective technique for synthesizing thin films and coatings of molybdenum compounds on various substrates. This method allows for precise control over the thickness, morphology, and composition of the deposited material by manipulating electrochemical parameters such as potential, current density, and electrolyte composition.

Several methodologies are employed for the electrodeposition of molybdenum compounds, often starting from an aqueous solution of a precursor like ammonium molybdate (B1676688). The process typically involves the reduction of molybdate ions (MoO₄²⁻) at the cathode. The specific product of the electrodeposition, whether it be molybdenum metal, oxides of different stoichiometries (e.g., MoO₂, MoO₃), or sulfides (MoS₂), depends heavily on the deposition conditions.

Common electrodeposition techniques include:

Potentiostatic and Galvanostatic Deposition: In potentiostatic deposition, a constant potential is applied to the working electrode, while in galvanostatic deposition, a constant current is maintained. These methods are straightforward and widely used for depositing uniform films. The choice between them depends on the desired film characteristics and the electrochemical system.

Cyclic Voltammetry (CV): CV can be used not only for characterizing the electrochemical behavior of the precursor solution but also for the deposition process itself. By cycling the potential within a specific range, thin films can be grown in a layer-by-layer fashion, offering good control over the film thickness and structure.

Pulse Electrodeposition: This technique involves applying the potential or current in pulses, with rest periods in between. Pulse electrodeposition can lead to finer-grained deposits, improved adhesion, and the ability to tailor the microstructure of the deposited film.

The composition of the electrolyte bath is a critical factor. Additives and complexing agents, such as citrate (B86180), are often used to control the speciation of molybdenum in the solution, prevent the polymerization of molybdate ions, and influence the kinetics of the deposition process. frontiersin.orgnih.gov The pH of the electrolyte also plays a crucial role in determining the form of the molybdenum species in solution and, consequently, the nature of the electrodeposited material.

Comprehensive Electrochemical Characterization of Molybdenum Complexes

A thorough understanding of the electrochemical properties of molybdenum complexes is essential for their application in various fields. A suite of electrochemical techniques is employed to probe the redox behavior, electron transfer kinetics, and reaction mechanisms of these compounds.

Cyclic Voltammetry and Chronoamperometry Studies

Cyclic Voltammetry (CV) is a powerful and widely used technique for investigating the electrochemical behavior of molybdenum complexes. In a CV experiment, the potential of a working electrode is swept linearly with time between two set potentials, and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides a wealth of information about the redox processes.

For molybdenum compounds, CV can reveal the potentials at which oxidation and reduction of the molybdenum center occur, the reversibility of these processes, and the number of electrons transferred in each step. For instance, the reduction of Mo(VI) to lower oxidation states can be observed as distinct cathodic peaks, while the corresponding oxidation processes appear as anodic peaks on the reverse scan. The shape and separation of these peaks can provide insights into the kinetics of the electron transfer reactions.

Chronoamperometry is another valuable technique where a constant potential is applied to the working electrode, and the resulting current is monitored as a function of time. This method is particularly useful for studying the kinetics of electrode processes and for understanding nucleation and growth mechanisms during electrodeposition. In the context of molybdenum compounds, chronoamperometry can be used to investigate the initial stages of film formation on a substrate and to determine diffusion coefficients of the electroactive species.

Coulometry and Chronopotentiometry for Electron Transfer Analysis

Coulometry is an analytical technique that measures the total charge passed during an electrochemical reaction. By applying a constant potential (potentiostatic coulometry) or a constant current (amperostatic coulometry) and integrating the current over time, the total number of coulombs consumed in the reaction can be determined. According to Faraday's law of electrolysis, this charge is directly proportional to the amount of substance transformed. libretexts.org

In the study of molybdenum complexes, coulometry can be used to precisely determine the number of electrons (n) involved in a particular redox transition. libretexts.org This information is crucial for elucidating the reaction mechanism and confirming the change in the oxidation state of the molybdenum center. For example, by electrolyzing a known amount of a Mo(VI) complex and measuring the total charge required for its complete reduction to a lower oxidation state, the value of 'n' for that process can be calculated.

Chronopotentiometry involves applying a constant current to the working electrode and measuring the resulting potential as a function of time. The potential of the electrode changes as the concentration of the electroactive species at the electrode surface is depleted. The time it takes for the potential to rise sharply, known as the transition time, is related to the concentration of the analyte and the applied current.

This technique can be used to study the kinetics of electron transfer reactions and to determine diffusion coefficients of molybdenum species in solution. By analyzing the shape of the chronopotentiogram and the relationship between the transition time and the applied current, information about the reversibility of the electrode reaction and the presence of any coupled chemical reactions can be obtained.

Elucidation of Mo(VI), Mo(V), Mo(IV), and Mo(III) Species Interconversion

Molybdenum is known for its rich redox chemistry, with accessible oxidation states ranging from +6 down to +3 and even lower in certain complexes. The interconversion between these oxidation states is a key aspect of the electrochemical behavior of molybdenum compounds and is central to their catalytic and energy storage applications.

Electrochemical techniques are instrumental in studying these interconversions. Cyclic voltammetry, for instance, can often resolve the sequential reduction of Mo(VI) species. A typical voltammogram of a Mo(VI) compound in an appropriate electrolyte might show a first reduction wave corresponding to the Mo(VI)/Mo(V) couple, followed by a second wave for the Mo(V)/Mo(IV) transition at a more negative potential. Further reduction to Mo(III) can also be observed under certain conditions.

The stability and accessibility of these different oxidation states are highly dependent on the coordination environment of the molybdenum atom, including the nature of the ligands and the solvent system. Spectroelectrochemical methods, which combine electrochemical measurements with spectroscopic techniques like UV-vis or EPR spectroscopy, can provide further insights into the identity and electronic structure of the intermediate molybdenum species generated at different potentials.

The interconversion of these species is often coupled with proton transfer or other chemical reactions, leading to complex electrochemical behavior. A thorough understanding of these processes is crucial for designing and optimizing molybdenum-based systems for specific applications, such as electrocatalysis, where a particular oxidation state of molybdenum may be the active catalytic species. researchgate.net

Impact of Complexation on Electrochemical Reduction Pathways

Ligands coordinate to the molybdenum center, forming complexes with different stabilities and electronic structures. This coordination can either facilitate or hinder the reduction process. For instance, some ligands can stabilize higher oxidation states of molybdenum, making their reduction more difficult and shifting the reduction potential to more negative values. Conversely, other ligands might stabilize the reduced forms of molybdenum, thereby making the reduction process more favorable and shifting the potential to more positive values.

Citrate is a commonly used complexing agent in molybdenum electrochemistry. It can form various complexes with molybdenum ions, and the specific nature of these complexes is pH-dependent. The formation of molybdenum-citrate complexes can prevent the polymerization of molybdate ions in solution, which can otherwise complicate the electrochemical behavior. frontiersin.orgnih.govfrontiersin.org The presence of citrate can also influence the kinetics of the reduction process and the morphology of the electrodeposited material. frontiersin.orgnih.govfrontiersin.org

The electrochemical reduction of molybdenum complexes is also influenced by the nature of the ligands themselves. Ligands with different donor atoms (e.g., oxygen, sulfur, nitrogen) and electronic properties can modulate the electron density at the molybdenum center, thereby tuning its redox potential. For example, replacing oxygen donor ligands with sulfur donors in oxomolybdenum(V) complexes has been shown to shift the reduction potentials in the positive direction and increase the electron-transfer rate constants. nih.gov

In some cases, the ligands themselves can be electroactive, leading to more complex electrochemical behavior where both the metal center and the ligand undergo redox reactions. A comprehensive understanding of the role of complexation is therefore essential for controlling the electrochemical reduction pathways of molybdenum and for designing novel molybdenum-based materials with tailored electrochemical properties.

Advanced Materials Science Applications of Polyoxomolybdates

Development of Molecular-Based Materials with Tailored Functional Properties

The design and synthesis of molecular-based materials with precisely controlled functional properties represent a significant area of modern materials science. Polyoxomolybdates (POMos) are exemplary building blocks in this field due to their unparalleled structural and chemical versatility. nih.gov The ability to functionalize these inorganic clusters by grafting organic substituents and metal cations onto their surface allows for the deep tuning of the resulting hybrid material's properties. kit.edu

One of the most successful strategies involves combining POMo anions with organic molecular cations to create inorganic-organic hybrid compounds. researchgate.net This approach allows for the modification of molecular properties such as shape, size, solubility, stability, redox potential, and acid-base behavior. acs.org Such modifications are crucial for designing advanced materials with tailored functionalities for diverse applications in catalysis, magnetism, and medicine. kit.eduacs.org

Lacunary polyoxometalates, which are POMs with one or more metal-oxo polyhedra removed from their structure, are particularly useful as ligands. kit.edu They offer unique coordination sites that can incorporate a wide range of metal ions, leading to the creation of complex, functional molecular systems. kit.edu This "bottom-up" approach, starting with molecular POM precursors, allows for the retention of desired features in the final framework materials, bridging the gap between zeolites and metal-organic frameworks (MOFs). researchgate.net

Table 1: Tailoring Properties of Polyoxomolybdate-Based Materials

Property to Tailor Method of Functionalization Resulting Application Area
Redox & Acidity Variation of heteroatom (e.g., P, Si, B) nih.gov Catalysis kit.edu
Magnetic Properties Incorporation of 3d-paramagnetic metal centers kit.edu Molecular Magnets, Imaging kit.edu
Solubility & Bioactivity Grafting of organic substituents kit.eduacs.org Medicine, Biochemistry researchgate.netacs.org

Exploration of Nanosized Molecular Materials for Nanotechnology

Large polyoxometalate clusters are increasingly recognized as important nanosized molecular materials, presenting a challenge and an opportunity for future complex chemistry. researchgate.net These giant clusters can bridge the gap between small molecular entities and large polymeric structures, opening up new avenues in nanoscience. gla.ac.ukrsc.org The synthesis of these highly reduced, high-nuclearity POM clusters, such as the spherical {Mo₁₃₂} ball-like cluster, is a significant development with many potential applications. gla.ac.uk

The precise, molecular nature of POMs allows them to serve as well-defined, nanosized building blocks for constructing more complex systems. gla.ac.uk Their potential applications are diverse, ranging from electronic devices to energy production and medicine. rsc.orgacs.org The ability to control the size and shape of the resulting structures through methods like hydrothermal synthesis is a key aspect of their utility in nanotechnology. researchgate.net Mass spectrometry techniques are also being employed to analyze and discover new nanosized polyoxometalate clusters, providing crucial data for their characterization and future application. acs.org

Integration of Molybdenum Compounds in Electronic and Photovoltaic Devices

Molybdenum compounds are integral to the electronics industry due to their excellent electrical conductivity, high-temperature stability, and corrosion resistance. researchgate.netaemmetal.com Molybdenum thin films are widely used in applications ranging from circuit boards to thermal-management products. researchgate.net Specifically, molybdenum is a key material for thin-film transistors (TFTs) that control the pixels in flat-panel displays, ensuring clarity and responsiveness. aemmetal.com

In the realm of photovoltaics, molybdenum serves as a critical back-contacting electrode for copper indium gallium selenide (B1212193) (CIGS) solar cells. researchgate.net Furthermore, other molybdenum compounds like two-dimensional molybdenum disulfide (MoS₂) are being researched as substitutes for graphene and silicon in nanoelectronic devices due to their direct bandgap. idstch.com The integration of MoS₂ with other semiconductors, sometimes enhanced with molybdenum oxide (MoOx) doping, has been shown to improve the performance of heterojunction solar cells. researchgate.netimoa.info Giant polyoxomolybdates themselves are also being investigated for their potential in photovoltaic and electronic devices. rsc.org

Table 2: Molybdenum Compounds in Electronic and Photovoltaic Applications

Compound/Material Application Key Property
Molybdenum (Mo) Thin Films Back-contact in CIGS solar cells researchgate.net High conductivity, Stability researchgate.net
Molybdenum (Mo) Thin-Film Transistors (TFTs) aemmetal.com Durability, Efficiency aemmetal.com
Molybdenum Disulfide (MoS₂) Nanoelectronic devices, Solar cells idstch.comresearchgate.net Direct bandgap, Strong light-matter interaction idstch.com

Utilization in the Synthesis of Advanced Materials (e.g., nanoparticles, polymers, thin films)

Polyoxomolybdates are versatile precursors and building blocks in the synthesis of a wide range of advanced materials. They can be used to create nanoparticles, inorganic-organic hybrid polymers, and thin films with specific functionalities. acs.org For example, ammonium (B1175870) molybdates serve as precursors for molybdenum oxides like MoO₃.

The role of POMs in the synthesis and stabilization of gold nanoparticles (Au NPs) has been a subject of significant research. researchgate.net POMs can act as both reducing and capping agents, preventing the agglomeration of the nanoparticles and leading to stable, functional hybrid materials. researchgate.net These POM-nanoparticle composites have potential applications in catalysis and biosensing. researchgate.net Furthermore, POMs can be incorporated into polymers to form hybrid materials. These can be synthesized by adding POMs to polymer matrices, combining them with cationic polymers through electrostatic interactions, or constructing polymer matrices around the POMs using methods like sol-gel reactions. mdpi.com The ability to derivatize POM clusters enables their assembly into a range of frameworks using organic or inorganic linkers, leading to new classes of materials. researchgate.net

Development of Conductive Polymer Composites with Polyoxometalate Inorganic Clusters

The combination of conductive polymers (CPs) with polyoxometalate (POM) inorganic clusters creates a class of advanced composite materials with synergistic properties. rsc.orgrsc.org These composites harness the electrical conductivity of the polymer and the unique redox activity and tunability of the POMs. rsc.org The resulting materials are highly sought-after for applications in energy conversion, energy storage, and sensors. rsc.orgrsc.org

There are two primary approaches to creating these composites. The most common method is the non-covalent attachment of the anionic POM clusters to cationic CPs, such as polypyrrole (PPy), through electrostatic immobilization. rsc.org Another method involves the covalent functionalization of the POMs to create a more robust link with the polymer matrix. mdpi.com

Keggin-type polyoxometalates like phosphomolybdic acid have been used as both an oxidizing agent to polymerize monomers (like aniline (B41778) or pyrrole) and as a charge-balancing dopant in the resulting conducting polymer. nih.gov The incorporation of metal nanoparticles into these CP-POM composites can further enhance their conductivity and catalytic activity, with potential uses in fuel cells and supercapacitors. nih.gov

Table 3: Compound Names

Compound Name
Tetraazanium;dioxido(dioxo)molybdenum
Ammonium Octamolybdate
Polyoxomolybdates (POMos)
Molybdenum Disulfide
Molybdenum Trioxide
Copper Indium Gallium Selenide
Polypyrrole
Phosphomolybdic Acid

Q & A

Q. What are the optimal synthetic routes for tetraazanium dioxido(dioxo)molybdenum, and how can purity be validated experimentally?

Methodological Answer:

  • Synthesis Routes :
    • Molten Salt Dissolution : MoO₃ dissolves in molten K₂S₂O₇ at 400–640°C, forming dioxo-MoO₂ cores with 1:1 stoichiometry (validated via Raman intensity analysis) .
    • Coordination Chemistry : Ligand substitution reactions with hydroxamates or pyrazolate ligands yield stable complexes; e.g., [MoO₂Cl(η²-pz)] (η²-pyrazolate) .
  • Purity Validation :
    • Spectroscopy : Raman bands at 900–950 cm⁻¹ (ν(Mo=O)) and 300–400 cm⁻¹ (Mo–O–Mo) confirm dioxo core integrity .
    • Elemental Analysis : Mo/N/O ratios via ICP-OES or combustion analysis to verify stoichiometry .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the dioxo-Mo core?

Methodological Answer:

  • Raman Spectroscopy : Identifies Mo=O stretching vibrations (900–950 cm⁻¹) and octahedral distortion in molten salt systems .
  • X-ray Crystallography : Resolves cis-O=Mo=O geometry (e.g., bond lengths: 1.68–1.72 Å for Mo=O) and ligand coordination modes .
  • UV-Vis : Monitors ligand-to-metal charge transfer (LMCT) bands (λ = 250–350 nm) in solution-phase complexes .

Q. How can contradictions in stoichiometric data during complex formation be resolved?

Methodological Answer:

  • Case Study : In molten K₂S₂O₇, Raman band intensity ratios (e.g., I₉₁₂/I₃₄₀) correlate with MoO₃/K₂S₂O₇ ratios, revealing 1:1 stoichiometry via nonlinear regression .
  • Error Mitigation : Cross-validate with thermogravimetric analysis (TGA) to track mass loss during ligand substitution .

Q. What methodologies assess oxo transfer efficiency in catalytic oxidation reactions?

Methodological Answer:

  • Catalytic Testing : Use styrene epoxidation as a model reaction; monitor conversion via GC-MS and quantify epoxide selectivity .
  • Mechanistic Probes :
    • Kinetic Isotope Effects (KIE) : Compare kH/kDk_H/k_D to identify rate-determining steps (e.g., O-atom transfer vs. substrate binding) .
    • EPR Spectroscopy : Detect radical intermediates in peroxo-Mo pathways .

Q. How do ligand environments influence the reactivity of dioxo-Mo(VI) complexes?

Methodological Answer:

  • Ligand Effects :
    • Electron-Donating Ligands (e.g., tert-butyl pyrazolate): Increase electrophilicity of Mo=O, enhancing oxo transfer rates .
    • Bidentate Ligands (e.g., 3-(2-pyridyl)pyrazole): Stabilize µ-oxo-bridged dimers, altering redox potentials .
  • Computational Modeling : DFT calculations (e.g., Mulliken charges on Mo) predict ligand-induced electronic perturbations .

Q. What strategies address thermal instability in high-temperature applications?

Methodological Answer:

  • Stability Testing : TGA/DSC under N₂/O₂ atmospheres to identify decomposition thresholds (e.g., >400°C in K₂S₂O₇ melts) .
  • Structural Reinforcement : Incorporate bulky ligands (e.g., 3,5-di-tert-butylpyrazolate) to sterically shield the dioxo core .

Contradiction Analysis Framework

  • Hypothesis Testing : For conflicting data (e.g., variable Mo=O bond lengths), use EXAFS to distinguish static vs. dynamic disorder in crystallographic models .
  • Statistical Validation : Apply multivariate analysis (e.g., PCA) to spectral datasets to isolate experimental artifacts .

Q. Key Research Gaps Identified

Limited structural diversity in molybdenum arsenate clusters .

Understudied oxo-peroxo intermediate mechanisms in catalytic cycles .

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